4-Methyldodecanoic acid
Overview
Description
4-Methyldodecanoic acid is an organic compound with the molecular formula C13H26O2. It belongs to the class of medium-chain fatty acids, characterized by an aliphatic tail containing between 4 and 12 carbon atoms . This compound is a very hydrophobic molecule, practically insoluble in water, and relatively neutral .
Preparation Methods
The synthesis of 4-Methyldodecanoic acid can be achieved through various methods. One common synthetic route involves the bromination of 2-methyldodecanoic acid followed by dehydrobromination . The process begins with the bromination of 2-methyldodecanoic acid using phosphorus tribromide and bromine. The resultant bromoacyl bromide is then reacted with potassium metal in dry tert-butyl alcohol to yield tert-butyl 2-methylenedodecanoate. This intermediate is further processed to obtain pure this compound .
Chemical Reactions Analysis
4-Methyldodecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bromine, phosphorus tribromide, and potassium metal . For instance, the bromination reaction with bromine and phosphorus tribromide results in the formation of bromoacyl bromide, which can be further processed to yield different products . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyldodecanoic acid has several scientific research applications. It is used in the study of medium-chain fatty acids and their metabolic pathways . In chemistry, it serves as a precursor for the synthesis of various derivatives and intermediates. In biology and medicine, it is studied for its potential effects on metabolic processes and its role in feedback inhibition mechanisms of insulin action . Additionally, it has industrial applications in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-Methyldodecanoic acid involves its role as a medium-chain fatty acid. It is metabolized in the body to form acylcarnitines, which are involved in the transport of fatty acids into the mitochondria for β-oxidation . Increased intracellular content of long-chain acylcarnitines is thought to serve as a feedback inhibition mechanism of insulin action . This compound’s molecular targets and pathways include enzymes involved in fatty acid metabolism and insulin signaling.
Comparison with Similar Compounds
4-Methyldodecanoic acid can be compared with other medium-chain fatty acids such as 2-methylundecanoic acid, 12-methyltetradecanoic acid, and 14-methylhexadecanoic acid . These compounds share similar structural features but differ in the length of their aliphatic tails and the position of the methyl group. The uniqueness of this compound lies in its specific chain length and methyl group position, which influence its chemical properties and biological activities .
Properties
IUPAC Name |
4-methyldodecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-12(2)10-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDXFMGAJMQOFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401201 | |
Record name | 4-methyldodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19998-93-7 | |
Record name | 4-methyldodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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